4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol
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Overview
Description
4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 270.136827821 g/mol and the complexity rating of the compound is 320. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antifungal and Antibacterial Applications
- The antifungal effects of derivatives containing heterocyclic compounds, including those structurally similar to "4-(1,3-dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-2-methoxyphenol," have been investigated, showing potential as antifungal agents against types of fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
- Research on the synthesis, characterization, and antibacterial effect of similar phenol derivatives and their transition metal complexes revealed effectiveness against Gram-positive bacteria, showcasing their potential in addressing bacterial infections (Tavman et al., 2009).
Photodynamic Therapy Applications
- New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting high singlet oxygen quantum yield, have been developed for photodynamic therapy. These compounds, due to their good fluorescence properties and high singlet oxygen quantum yield, hold remarkable potential for cancer treatment applications (Pişkin et al., 2020).
Chemical and Structural Characterization
- Studies on the dimerization and biological activity of o-methoxyphenols, which share a functional group with the compound of interest, have shown that these compounds have potent radical-scavenging and biological activities. Their structural properties enable them to act as effective antioxidants and potentially as chemopreventive and anticancer agents (Fujisawa et al., 2005).
Environmental Applications
- A study on the environmental-friendly fabrication of tertiary amine-functionalized adsorption resins for the removal of UV-absorbers from water highlights the potential of similar compounds in environmental protection and pollution mitigation. These findings point towards the development of cost-effective adsorption materials with high capacity for pollutant removal (Zhou et al., 2018).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-(1,3-dimethyl-2H-benzimidazol-2-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-17-12-6-4-5-7-13(12)18(2)16(17)11-8-9-14(19)15(10-11)20-3/h4-10,16,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVBONGECYHFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(N(C2=CC=CC=C21)C)C3=CC(=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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